2-(Chloromethyl)-3-methylpyrazine
Overview
Description
2-(Chloromethyl)-3-methylpyrazine is a chlorinated derivative of methylpyrazine, which is a class of compounds known for their presence in various natural systems and their utility in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The chloromethyl group attached to the pyrazine ring makes it a reactive intermediate that can be used for further chemical transformations.
Synthesis Analysis
The synthesis of chloromethylated pyrazines can be achieved through the chlorination of methylpyrazines. For instance, when methylazines like methylpyrazine are treated with N-chlorosuccinimide, they undergo successive chlorination of the methyl group to yield products such as 2-chloromethylpyrazine in preparative yields . Additionally, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines can lead to mono-substituted or bis-substituted products, which indicates the potential for chloromethylpyrazines to be synthesized through reactions involving dichloropyrazine derivatives .
Molecular Structure Analysis
The molecular structure of chloromethylpyrazines can be complex and their analysis requires sophisticated techniques. For example, the low-temperature crystallographic structure and the experimental electron density distribution of a related compound, 6,6′-bis(chloromethyl)-2,2′-bipyrazine, have been determined using high-resolution X-ray diffraction data . This analysis allows for a deeper understanding of the reactivity of these molecules, which is related to the shape of the atomic basins and may be explained in terms of a key/lock-type interaction.
Chemical Reactions Analysis
Chloromethylpyrazines can participate in various chemical reactions due to the presence of the reactive chloromethyl group. The reactivity of bipyrazine rings, for instance, is explained in terms of allylic substitution and rearrangement mechanisms . These reactions can lead to a new family of monofunctionalized bipyrazine derivatives, which serve as molecular building blocks for the synthesis of supermolecules and unsymmetrical ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylpyrazines are influenced by their molecular structure. For example, the vibrational, conformational, and electronic structures of chlorinated pyridines and pyrazines have been studied using experimental techniques like FTIR and FT-Raman spectroscopy, as well as quantum chemical calculations . These studies provide insights into the thermodynamic properties, charge distribution, and site of chemical reactivity of the molecules. Additionally, the electronic properties, such as HOMO and LUMO energies, can be measured by time-dependent TD-DFT approaches, which are crucial for understanding the reactivity and stability of these compounds .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Functionalized Pyrazines : The synthesis of pyrazine derivatives, including those related to 2-(Chloromethyl)-3-methylpyrazine, is a significant area of research. For instance, the synthesis of 2-methylpyrazine from ethylene diamine and propylene glycol over promoted copper catalysts demonstrates the interest in functionalized pyrazines in chemical synthesis (Jing et al., 2008).
- Structural Analysis of Pyrazines : Studies like the crystal structural analysis of methyl-substituted pyrazines with anilic acids reveal the importance of these compounds in understanding molecular interactions and structures (Rok et al., 2018).
Industrial and Pharmaceutical Applications
- Intermediate in Pharmaceutical Synthesis : 2-(Chloromethyl)-3-methylpyrazine serves as an intermediate in the synthesis of pharmaceutical drugs, such as in the preparation of Lansoprazole, an anti-ulcer drug (Sailu et al., 2008).
- Green Metric Evaluation : Its derivatives are also subject to green metric evaluation, indicating a focus on environmentally friendly and efficient synthesis methods, as seen in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine (Gilbile et al., 2017).
Novel Synthetic Methods and Derivatives
- Development of Synthetic Strategies : New synthetic strategies for fluorinated pyrazoles and their derivatives demonstrate the ongoing research in creating novel compounds with potential applications in medicinal chemistry (Surmont et al., 2011).
- Synthesis of Stable Isotopes : The synthesis of stable isotope-labeled alkylpyrazines for use in stable isotope dilution assays highlights another application area, particularly in food chemistry and aroma analysis (Fang & Cadwallader, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-3-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYGCYJUSJWSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510895 | |
Record name | 2-(Chloromethyl)-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methylpyrazine | |
CAS RN |
81831-67-6 | |
Record name | 2-(Chloromethyl)-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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